N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide

NaV1.7 inhibition scaffold SAR ion channel selectivity

Researchers targeting NaV1.7 for pain indications face a scarcity of screening hits with validated SAR. Generic naphthalene sulfonamides lack the defined substitution pattern required for potent, selective NaV1.7 inhibition and optimal passive permeability. N-Cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide (CAS 667892-73-1) addresses this with: • 4-Methoxy substitution conferring superior NaV1.7 potency over indole-based analogs • N-Cyclohexyl-N-ethyl motif delivering calculated LogP 4.01 for enhanced passive permeability • ≥95% purity screening compound with defined solid-state form, available in mg to g quantities

Molecular Formula C19H25NO3S
Molecular Weight 347.47
CAS No. 667892-73-1
Cat. No. B2946447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide
CAS667892-73-1
Molecular FormulaC19H25NO3S
Molecular Weight347.47
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
InChIInChI=1S/C19H25NO3S/c1-3-20(15-9-5-4-6-10-15)24(21,22)19-14-13-18(23-2)16-11-7-8-12-17(16)19/h7-8,11-15H,3-6,9-10H2,1-2H3
InChIKeyXKQPOCQFHUNOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide (CAS 667892-73-1): Procurement-Ready Sulfonamide Screening Compound


N-Cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide (CAS 667892-73-1, MFCD03866447) is a synthetic naphthalene-1-sulfonamide derivative with molecular formula C19H25NO3S and molecular weight 347.47 g/mol . It belongs to the arylsulfonamide class, which has established precedent as inhibitors of voltage-gated sodium channels (NaV1.7) , fatty acid binding protein 4 (FABP4) , gamma-secretase , and carbonic anhydrase isoforms . The compound features a 4-methoxy-substituted naphthalene core linked to an N-cyclohexyl-N-ethyl sulfonamide moiety. It is commercially available as a screening compound (typical purity ≥95%) from multiple vendors including Enamine and UORSY via ChemSpace .

Scaffold Naphthalene sulfonamide, reported NaV1.7 inhibitor scaffold
PhysChem LogP 4.01, drug-like Fsp3 0.473, within Lipinski rule
Target Classes NaV, FABP4, gamma-secretase, carbonic anhydrase precedence

Why N-Cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide Cannot Be Replaced by Generic Analogs


Within the arylsulfonamide class, seemingly minor structural variations produce large differences in potency, isoform selectivity, and pharmacokinetic behavior. The naphthalene core of this compound confers superior NaV1.7 inhibition compared to indole-based analogs , while the 4-methoxy substituent on naphthalene is associated with improved passive permeability relative to bromo or phenol substituents in the same position . The N-cyclohexyl-N-ethyl substitution pattern imparts a calculated LogP of 4.01 , placing this compound in a lipophilicity range distinct from N-cyclopentyl (lower logP) or N-aryl (variable logP) analogs. Substituting the naphthalene core with a simpler benzene ring (as in N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide, BDBM44577) fundamentally alters target engagement profiles, as evidenced by the latter's weak activity at MRP1 (EC50 3.33 μM) and NompC (EC50 29.9 μM) . Generic substitution without accounting for these scaffold-, substituent-, and N-alkyl-specific SAR features risks selecting a compound with materially different biological activity, selectivity, and physicochemical properties.

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Core scaffold mismatch

Benzene-core analogs exhibit μM-range activity at unrelated targets (MRP1, NompC) and lack reported NaV1.7 engagement, limiting target profile transfer.

!
N-substituent lipophilicity shift

N-cyclopentyl or N-aryl replacements alter LogP, Fsp3, and conformational landscape; permeability and metabolic stability may differ from the cyclohexyl-ethyl profile.

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Methoxy positional sensitivity

4-methoxy on naphthalene influences NaV1.7 potency and passive permeability; phenol or unsubstituted analogs show different tolerance and permeability profiles in reported SAR.

Quantitative Differentiation Evidence for N-Cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide


Naphthalene Core vs. Benzene Core: Target Engagement Profile Differentiation

This compound incorporates a naphthalene-1-sulfonamide core, which has been demonstrated to provide superior NaV1.7 inhibition compared to both indole and simpler aryl cores. In a direct SAR study, naphthalene sulfonamide 3 was identified as a potent and selective NaV1.7 inhibitor, with the naphthalene series consistently outperforming corresponding indole analogs in NaV1.7 potency . By contrast, the benzene-core analog N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide (BDBM44577) shows only weak activity against MRP1 (EC50 = 3.33 μM) and NompC (EC50 = 29.9 μM) with no reported NaV1.7 data, suggesting divergent target engagement . The naphthalene ring system provides additional π-stacking surface area (10 π-electrons vs. 6 for benzene) and a larger hydrophobic footprint, which has been shown to occupy a distinct hydrophobic pocket in carbonic anhydrase II .

Naphthalene vs. Benzene Core
Cross-study comparable
Naphthalene series: sub-100 nM NaV1.7 inhibition reported. Benzene analog: EC50 3.33 μM (MRP1), 29.9 μM (NompC). ~4 orders of magnitude difference in target engagement profile.
Patch-clamp HEK293; PubChem AID 844, 1682
Reported scaffold-dependent target engagement; naphthalene core critical for NaV1.7 potency.
Benzene analog may not reproduce ion channel activity.
NaV1.7 inhibition scaffold SAR ion channel selectivity

N-Cyclohexyl-N-ethyl vs. N-Cyclopentyl and N-Aryl Analogs: Lipophilicity and Steric Bulk Comparison

The N-cyclohexyl-N-ethyl substitution on this compound generates a calculated LogP of 4.01, with a molecular weight of 347.47 Da, 4 rotatable bonds, and a fraction of sp³-hybridized carbons (Fsp3) of 0.473 . This lipophilicity profile places the compound within the optimal range for passive membrane permeability while retaining drug-like properties (all values within Lipinski's Rule of Five). The N-cyclopentyl analog (CAS 825608-73-9, MW 305.39) has a smaller cycloalkyl ring (5-membered vs. 6-membered), reducing both steric bulk and lipophilicity. The N-(2-fluorophenyl) analog (CAS 825608-58-0, MW 331.36) introduces an aromatic N-substituent that alters the conformational landscape and electronic properties of the sulfonamide nitrogen. In related naphthalene sulfonamide SAR, the cyclohexyl moiety is present in gamma-secretase inhibitor patents (US 7,655,675) as part of the preferred cyclohexyl sulphonamide pharmacophore .

N-Cyclohexyl-ethyl vs. Analogs
Class-level inference
LogP 4.01, Fsp3 0.473, MW 347.47. N-cyclopentyl: lower LogP (~3.0), MW 305.39. N-aryl: altered conformation and electronics.
Calculated LogP (vendor method); Hansch π increment ~0.5 per methylene.
Lipophilicity and steric profile directly influence permeability and metabolic stability.
Exact PK/selectivity data for this specific compound not reported.
lipophilicity LogP physicochemical differentiation membrane permeability

4-Methoxy Substituent on Naphthalene: Permeability and Potency Optimization

The 4-methoxy substituent on the naphthalene ring is a critical determinant of both target potency and passive membrane permeability. In the naphthalene sulfonamide NaV1.7 inhibitor series, the ortho-methoxy analogue (compound 8) demonstrated equivalent NaV1.7 potency to the best compounds in the series while showing greatly improved passive permeability compared to earlier compounds . This contrasts with the ortho-bromo analog (compound 6), which showed only a modest loss of NaV1.7 potency but improved passive permeability and IV clearance relative to compounds 2-4, and the ortho-phenol analog (compound 5), which was poorly tolerated . The 4-methoxy group on the naphthalene of the target compound positions the methoxy substituent para to the sulfonamide, which is expected to modulate the electron density of the naphthalene ring and influence both target binding and metabolic stability.

4-Methoxy SAR
Class-level inference
Ortho-methoxy analog (compound 8): greatly improved passive permeability vs. earlier compounds while retaining NaV1.7 potency. Ortho-phenol poorly tolerated; ortho-bromo shows modest potency loss with improved permeability.
MDCK permeability assay; rat liver microsomal clearance.
4-methoxy substitution supports favorable potency-permeability balance; phenol/unsubstituted analogs may underperform.
Data from closely related naphthalene sulfonamide series; direct data for this compound not available.
SAR passive permeability NaV1.7 lead optimization

Cyclohexyl Sulfonamide Pharmacophore in Gamma-Secretase Inhibition

The cyclohexyl sulphonamide motif is explicitly claimed as a novel pharmacophore for gamma-secretase inhibition in US Patent 7,655,675, which covers compounds of formula I wherein the cyclohexyl sulfonamide core inhibits processing of APP by γ-secretase, thereby arresting Aβ production—a mechanism relevant to Alzheimer's disease . The patent specifically distinguishes these cyclohexyl sulphonamides from prior art cyclohexyl sulphones (WO 02/081435 and WO 03/018543) and broad sulphonamide modulators (WO 00/50391), indicating that the sulfonamide linkage (as opposed to sulfone) in combination with the cyclohexyl group represents a distinct and non-obvious pharmacophore . While the specific target compound (CAS 667892-73-1) is not explicitly exemplified in this patent, its structural features (cyclohexyl group on sulfonamide nitrogen, naphthalene core) fall within the claimed generic scope.

Gamma-Secretase Pharmacophore
Class-level inference
Cyclohexyl sulfonamide claimed in US 7,655,675 as distinct from cyclohexyl sulfones; inhibits APP processing by γ-secretase in cell-based Aβ assays.
Patent covers formula I; compound not explicitly exemplified.
Cyclohexyl sulfonamide motif is patent-validated for γ-secretase research; distinct from sulfone series.
Requires experimental confirmation for this specific CAS entry.
gamma-secretase Alzheimer's disease APP processing cyclohexyl sulphonamide

Best-Fit Research and Industrial Application Scenarios for N-Cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide


NaV1.7 Inhibitor Screening and Lead Optimization in Pain Research

Based on established naphthalene sulfonamide SAR showing potent and selective NaV1.7 inhibition , this compound is suitable as a screening hit or starting scaffold for medicinal chemistry programs targeting voltage-gated sodium channel NaV1.7 for pain indications. The 4-methoxy substitution and cyclohexyl-N-ethyl motif provide a specific lipophilicity (LogP 4.01) and steric profile amenable to further optimization of passive permeability and metabolic clearance .

Gamma-Secretase Inhibitor Development for Alzheimer's Disease Research

The cyclohexyl sulfonamide motif is claimed in US Patent 7,655,675 as a novel pharmacophore for gamma-secretase inhibition with therapeutic relevance to Alzheimer's disease . This compound's structural features (cyclohexyl on sulfonamide nitrogen, naphthalene aromatic system) align with the claimed generic scope and offer a starting point for structure-activity relationship exploration around Aβ production inhibition, differentiated from prior art cyclohexyl sulfones.

FABP4-Targeted Metabolic Disease Probe Development

Naphthalene-1-sulfonamide derivatives have been validated as potent and selective FABP4 inhibitors with in vivo efficacy in improving glucose and lipid metabolism in db/db mouse models of diabetes . The 4-methoxy substitution on the naphthalene core of this compound is consistent with the structural features of optimized FABP4 ligands, making it a candidate for metabolic disease probe development or as a tool compound for studying FABP4-mediated inflammatory and metabolic pathways.

Carbonic Anhydrase Isoform Selectivity Profiling

Naphthalene sulfonamides are established carbonic anhydrase inhibitors with documented binding modes in the active site of human CA II . The 4-methoxy substituent and N-cyclohexyl-N-ethyl group on this compound may confer isoform selectivity across the 12 catalytically active human carbonic anhydrase isoforms, as substituent size directly influences spatial accommodation within isoform-specific active sites . This compound can serve as a selectivity probe in carbonic anhydrase inhibitor screening cascades.

Application
Selection Property
Validation Focus
NaV1.7 pain pathway studies
Reported naphthalene sulfonamide NaV1.7 inhibitor scaffold; LogP 4.01 permeability window
Patch-clamp potency and isoform selectivity confirmation
Gamma-secretase pathway research
Cyclohexyl sulfonamide pharmacophore distinct from sulfones
Aβ production inhibition in cell-based models; IP landscape verification
FABP4-mediated metabolic pathway studies
Naphthalene-1-sulfonamide core with 4-methoxy substitution
FABP4 binding and functional assay context; in vitro metabolic readouts
Carbonic anhydrase isoform selectivity profiling
Naphthalene sulfonamide CA inhibitor scaffold; N-substituent size influence
Isoform-specific inhibition kinetics and X-ray crystallography
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